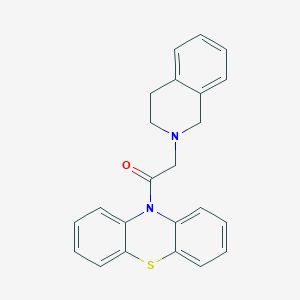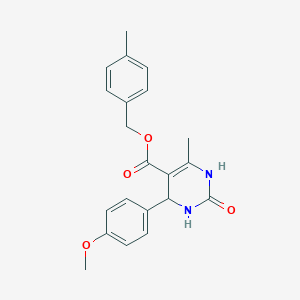![molecular formula C20H33NO2 B5011616 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DIBOM, and is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DIBOM is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of normal cellular function, which can result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects
DIBOM has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of tumor cell growth, the suppression of viral replication, and the modulation of immune system function. DIBOM has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DIBOM in laboratory experiments is its high potency. DIBOM has been shown to be effective at very low concentrations, which makes it a useful tool for researchers studying the effects of specific compounds on cellular processes. However, one of the limitations of using DIBOM in laboratory experiments is its potential toxicity. DIBOM has been shown to have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving DIBOM. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of DIBOM. Another area of interest is the study of the mechanism of action of DIBOM, which may lead to a better understanding of the cellular processes involved in cancer and viral replication. Additionally, future research may focus on the development of new synthesis methods for DIBOM, which may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine involves the reaction of 2,6-diisopropylphenol with 1,4-dibromobutane, followed by the addition of morpholine. This reaction results in the formation of DIBOM, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DIBOM has been used extensively in scientific research due to its potential applications in a range of fields. One of the primary areas of research involving DIBOM is in the development of new drugs and therapies. DIBOM has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propiedades
IUPAC Name |
4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMWWURRFBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)
![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)

![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)
![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)
